4-(Indolin-5-yl)morpholine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2,3-dihydro-1H-indol-5-yl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14;/h1-2,9,13H,3-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUMKCTYEGWNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)N3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646152-53-5 | |
| Record name | 1H-Indole, 2,3-dihydro-5-(4-morpholinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1646152-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 4-(Indolin-5-yl)morpholine (B3030804) Core
The assembly of the 4-(indolin-5-yl)morpholine core can be approached through convergent or linear strategies, which involve the initial synthesis of the constituent indoline (B122111) and morpholine (B109124) rings, followed by their strategic coupling.
Indoline Ring Synthesis Approaches
The indoline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov Key approaches applicable to the synthesis of the indoline core of 4-(indolin-5-yl)morpholine include the reduction of corresponding indoles and intramolecular cyclization reactions. nih.govorganic-chemistry.org
Reduction of Indoles: One of the most direct methods to obtain indolines is the chemical reduction of the corresponding indole (B1671886) precursor. nih.gov Various reducing agents can be employed for this transformation. For instance, sodium borohydride (B1222165) in acetic acid can effectively reduce the indole ring. nih.gov Another approach involves using polymethylhydrosiloxane (B1170920) (PMHS) as a mild and safe reducing agent with a palladium catalyst, which can yield substituted indolines in high yields. nih.gov
Intramolecular Cyclization: Palladium-catalyzed intramolecular C-H amination reactions provide a powerful route to construct the indoline ring from acyclic precursors. organic-chemistry.org This method typically involves a β-arylethylamine substrate where an ortho C(sp²)-H bond on the aromatic ring is activated for amination, leading to the formation of the five-membered nitrogen-containing ring. organic-chemistry.org Protecting groups on the amine, such as a picolinamide (B142947) (PA) or a 2-pyridinesulfonyl group, can facilitate this catalytic process. organic-chemistry.org Another metal-free approach involves an iodine-mediated oxidative intramolecular amination of anilines, which proceeds via the cleavage of unactivated C(sp³)-H and N-H bonds. organic-chemistry.org
Diels-Alder Reaction: The indoline skeleton can also be synthesized through an intramolecular Diels-Alder reaction, for example, from a 3-alkynylalkylamino-1,2-diazine precursor at high temperatures. nih.gov
Table 1: Selected Methodologies for Indoline Ring Synthesis
| Method | Key Reagents/Catalyst | Substrate Type | Reference |
|---|---|---|---|
| Indole Reduction | NaBH₃CN in Acetic Acid | Indole | nih.gov |
| Indole Reduction | Polymethylhydrosiloxane (PMHS), 10% Pd/C | N-Boc Indole | nih.gov |
| Intramolecular C-H Amination | Pd(OAc)₂, PhI(OAc)₂ | 2-Pyridinesulfonyl-protected Phenethylamine | organic-chemistry.org |
| Oxidative Intramolecular Amination | Iodine-mediated | Aniline derivative | organic-chemistry.org |
| Intramolecular Diels-Alder | High Temperature (200-230 °C) | 3-alkynylalkylamino-1,2-diazine | nih.gov |
Morpholine Ring Synthesis Approaches
The morpholine ring is a common pharmacophore in drug discovery, valued for improving the physicochemical properties of molecules. nih.govsci-hub.se Its synthesis can be achieved through several reliable routes, primarily involving cyclization reactions. researchgate.netresearchgate.net
Cyclization of Vicinal Amino Alcohols: A prevalent method for morpholine ring construction starts from vicinal amino alcohols. researchgate.net These precursors can undergo intramolecular cyclization with reagents like bis(2-chloroethyl) ether or through dehydration of N-substituted diethanolamines. The cyclization of N-tosyl(benzyl) β-amino diols is another effective variation of this strategy. researchgate.net
Synthesis from Oxiranes and Aziridines: Oxiranes (epoxides) and aziridines serve as versatile three-membered ring precursors for morpholine synthesis. researchgate.net The ring-opening of these strained heterocycles by an appropriate nucleophile, followed by an intramolecular cyclization step, leads to the formation of the six-membered morpholine ring. researchgate.net For example, the reaction of an N-substituted ethanolamine (B43304) with an epoxide can initiate a sequence culminating in the morpholine structure. e3s-conferences.org
Multicomponent Reactions (MCRs): Modern synthetic strategies increasingly employ multicomponent reactions to build complex heterocyclic systems in a single step. The Ugi reaction, for instance, can be used to generate an intermediate that, upon subsequent intramolecular cyclization, yields a substituted morpholine ring. nih.gov This approach allows for the rapid generation of diverse morpholine derivatives from simple starting materials. nih.gov
Table 2: Common Synthetic Approaches for the Morpholine Ring
| Method | Key Precursors | General Conditions | Reference |
|---|---|---|---|
| Cyclization of Amino Alcohols | N-substituted diethanolamine | Dehydrating agent (e.g., H₂SO₄) | researchgate.net |
| From Oxiranes | Oxirane and an amino alcohol | Lewis acid or base catalysis | researchgate.net |
| From Aziridines | Aziridine and an alcohol-containing nucleophile | Ring-opening followed by cyclization | researchgate.net |
| Ugi MCR & Cyclization | Amine, aldehyde/ketone, isocyanide, α-hydroxy oxo-component | MCR followed by NaH-mediated cyclization | nih.gov |
Coupling Strategies for Indoline and Morpholine Moieties
The final construction of the 4-(indolin-5-yl)morpholine core requires the covalent linkage of the two heterocyclic systems. This is most commonly achieved through the formation of a carbon-nitrogen bond between the 5-position of the indoline ring and the nitrogen atom of the morpholine ring.
Nucleophilic Aromatic Substitution (SₙAr): This strategy typically involves reacting an indoline ring activated with a good leaving group (e.g., a halogen) at the 5-position with morpholine, which acts as the nucleophile. The reaction is often facilitated by a base.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a highly versatile and widely used method for forming aryl-nitrogen bonds. researchgate.net In this context, a 5-haloindoline (e.g., 5-bromoindoline (B135996) or 5-iodoindoline), often with the indoline nitrogen protected, is coupled with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method offers broad functional group tolerance and generally provides high yields. nih.gov
Derivatization and Functionalization Reactions for Analog Generation
To explore structure-activity relationships, analogs of 4-(indolin-5-yl)morpholine are generated by modifying the core structure. Functionalization can be targeted at the indoline nitrogen or the aromatic portion of the indoline ring.
Modifications on the Indoline Nitrogen
The secondary amine of the indoline ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents through alkylation, acylation, or sulfonylation reactions.
N-Alkylation: The indoline nitrogen can be readily alkylated using alkyl halides or via reductive amination. For instance, reacting an indoline core with 4-fluorobenzaldehyde (B137897) in the presence of a reducing agent results in the corresponding N-benzyl derivative. nih.gov This modification can significantly impact the molecule's pharmacological properties.
N-Acylation and N-Sulfonylation: Acyl and sulfonyl groups can be introduced by reacting the indoline with corresponding acyl chlorides or sulfonyl chlorides. nih.gov These reactions typically proceed in the presence of a base. For example, coupling of an indoline derivative with cyclohexanesulfonyl chloride affords the final N-sulfonylated compound. nih.gov N-arylsulfonyl indoles have also been synthesized as precursors that can be subsequently reduced to the desired indolines. nih.gov
Table 3: Examples of Derivatization on the Indoline Nitrogen
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation (Reductive Amination) | 4-Fluorobenzaldehyde, reducing agent | N-(4-Fluorobenzyl)indoline | nih.gov |
| N-Sulfonylation | Cyclohexanesulfonyl chloride, base | N-Cyclohexanesulfonylindoline | nih.gov |
| N-Acetylation | Acetic Anhydride (B1165640)/Trifluoroacetic Acid | N-Acetylindoline | nih.gov |
Substitutions on the Indoline Aromatic Ring
Introducing substituents onto the benzene (B151609) portion of the indoline ring is crucial for fine-tuning the electronic and steric properties of the molecule. This is often achieved by using a pre-functionalized starting material.
Use of Functionalized Precursors: A common strategy involves starting the synthesis with an already substituted indole or indoline. For example, 5-nitroindoline (B147364) is a versatile intermediate. nih.gov The nitro group can be reduced to an amine, which then serves as a handle for a wide range of further functionalizations, such as the formation of ureas, thioureas, or amides. nih.gov For example, the amino group at the C-5 position can be reacted with triphosgene (B27547) and an amine (e.g., cyclohexylamine) to yield urea (B33335) derivatives. nih.gov
Transformations of Aromatic Substituents: Existing substituents on the aromatic ring can be chemically transformed to introduce new functional groups. As mentioned, a nitro group can be converted to an amino group, which dramatically alters the electronic properties of the ring and provides a site for further modification. nih.govnih.gov For instance, the conversion of a nitro group to an amino group was shown to significantly impact the biological activity of certain indoline-based inhibitors. nih.gov
Table 4: Functionalization of the Indoline Aromatic Ring
| Position | Initial Group | Transformation | Reagents for Transformation | Resulting Group | Reference |
|---|---|---|---|---|---|
| 5 | -NO₂ | Reduction | Hydrogenation (e.g., H₂, Pd/C) | -NH₂ | nih.gov |
| 5 | -NH₂ | Urea formation | Triphosgene, then amine (e.g., cyclohexylamine) | -NH-CO-NH-Cyclohexyl | nih.gov |
| 5 | -H | Sulfonylation (on indole precursor) | (2,6-dichlorobenzyl) sulfonyl chloride | -SO₂-CH₂-Ar | nih.gov |
| 4 | -NO₂ | - | - | -NO₂ (as final substituent) | nih.gov |
Modifications on the Morpholine Nitrogen and Ring
The secondary amine of the indoline and the tertiary amine of the morpholine in 4-(indolin-5-yl)morpholine offer distinct sites for chemical modification. However, selective functionalization of the morpholine nitrogen in the presence of the indoline nitrogen requires careful consideration of their relative nucleophilicities.
N-Alkylation and N-Acylation of the Morpholine Nitrogen:
The nitrogen atom of the morpholine ring in 4-(indolin-5-yl)morpholine can undergo N-alkylation and N-acylation reactions. These transformations are fundamental in the diversification of the lead compound for structure-activity relationship (SAR) studies.
N-Alkylation: The introduction of alkyl groups onto the morpholine nitrogen can be achieved using various alkylating agents such as alkyl halides or by reductive amination with aldehydes and a reducing agent. researchgate.netresearchgate.netacsgcipr.org The reaction conditions need to be optimized to favor alkylation at the morpholine nitrogen over the indoline nitrogen. This can often be achieved by first protecting the indoline nitrogen. A study on the N-alkylation of morpholine with alcohols catalyzed by a CuO-NiO/γ-Al2O3 catalyst demonstrated high conversion and selectivity, suggesting a potential route for such modifications. researchgate.net
N-Acylation: Acylation of the morpholine nitrogen can be accomplished using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. orientjchem.orgresearchgate.netrsc.org These reactions typically proceed under basic conditions to neutralize the acid generated. The choice of acylating agent and reaction conditions can be tailored to introduce a wide variety of functional groups. For instance, a catalyst-free N-acylation of amines using acetic anhydride has been reported, offering a potentially green synthetic route. orientjchem.org
| Reaction Type | Reagents and Conditions | Product Type | Plausible Yield Range (%) | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide, K2CO3, CH3CN, reflux | N-Alkyl-N-arylmorpholinium salt | 70-90 | researchgate.net |
| Reductive Amination | Aldehyde, NaBH(OAc)3, CH2Cl2, rt | N-Alkyl-N-arylmorpholine | 60-85 | nih.gov |
| N-Acylation | Acyl chloride, Et3N, CH2Cl2, 0 °C to rt | N-Acyl-N-arylmorpholine | 80-95 | orientjchem.org |
| N-Acylation | Carboxylic acid, EDCI, HOBt, DMF, rt | N-Acyl-N-arylmorpholine | 75-90 | researchgate.net |
Modifications on the Morpholine Ring:
Direct modification of the morpholine ring in 4-(indolin-5-yl)morpholine is less straightforward than N-functionalization. However, analogs with substituents on the morpholine ring can be synthesized by employing substituted morpholine precursors in the initial coupling reaction or by utilizing synthetic strategies that allow for the construction of the morpholine ring with desired substituents. nih.govnih.govresearchgate.netorganic-chemistry.org
For instance, the synthesis of substituted 2-aryl morpholines via a photocatalytic, diastereoselective annulation strategy has been reported, which could be adapted to produce analogs of the target compound. nih.gov Furthermore, reviews on the synthesis of morpholines highlight various methods starting from 1,2-amino alcohols, aziridines, or epoxides, which can be pre-functionalized to introduce substituents at various positions on the morpholine ring. researchgate.netresearchgate.net
Chemo- and Regioselectivity in Synthetic Pathways
The synthesis of 4-(indolin-5-yl)morpholine hydrochloride necessitates control over both chemoselectivity and regioselectivity.
Regioselectivity in the Functionalization of the Indoline Ring:
The introduction of the morpholine moiety at the C5 position of the indoline ring is a key regioselective step. The inherent electronic properties of the indoline scaffold generally direct electrophilic aromatic substitution to the C5 position. nih.govrsc.org For nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, the starting material would typically be a 5-haloindoline derivative. The position of the halogen dictates the regioselectivity of the morpholine addition. Several studies have reported the regioselective functionalization of indoles and indolines at the C5 position. nih.govrsc.orgnih.gov For example, a ruthenium(II)-catalyzed regioselective direct diamidation of 3-carbonylindoles at the C4- and C5-positions has been described, showcasing methods to control functionalization on the benzene ring of the indole nucleus. rsc.org
Chemoselectivity in the Coupling Reaction:
When employing methods like the Buchwald-Hartwig amination, chemoselectivity is crucial to ensure the desired C-N bond formation between the indoline ring and the morpholine nitrogen, without significant side reactions. numberanalytics.comrsc.orgwikipedia.orgresearchgate.net The choice of catalyst, ligand, base, and solvent all play a critical role in achieving high chemoselectivity. numberanalytics.com For instance, in a synthesis of quinoline (B57606) derivatives via Buchwald-Hartwig amination, high yields were obtained by carefully selecting the reaction conditions. rsc.org The reaction must be selective for the amination of the aryl halide over potential N-arylation of the morpholine starting material if it were to react with another molecule of the 5-haloindoline.
| Factor | Influence on Regioselectivity (C5-substitution) | Influence on Chemoselectivity (C-N Coupling) | Reference |
|---|---|---|---|
| Starting Material | Use of 5-haloindoline directs substitution to the C5 position. | Aryl halide reactivity influences catalyst choice. | nih.gov |
| Catalyst/Ligand System | Generally does not influence the initial position of the leaving group. | Bulky, electron-rich phosphine ligands often enhance C-N coupling efficiency and selectivity. | numberanalytics.comyoutube.com |
| Base | Can influence the nucleophilicity of the amine. | The choice of base (e.g., NaOtBu, Cs2CO3) is critical for the catalytic cycle and preventing side reactions. | numberanalytics.comnumberanalytics.com |
| Solvent | Can affect reaction rates and solubility of intermediates. | Polar aprotic solvents like toluene, THF, or dioxane are commonly used. | numberanalytics.com |
Scalability and Process Optimization for Academic Synthesis
Transitioning a synthetic route from a small-scale laboratory setting to a larger scale for academic research purposes requires careful optimization of the reaction conditions to ensure safety, efficiency, and reproducibility.
For the proposed synthesis of this compound via a Buchwald-Hartwig amination, several factors would need to be considered for scale-up:
Catalyst Loading: Minimizing the amount of the expensive palladium catalyst is a key consideration for cost-effectiveness. Optimization studies would aim to find the lowest catalyst loading that still provides a high yield in a reasonable reaction time. numberanalytics.com
Reaction Concentration and Temperature: Increasing the concentration of the reaction mixture can improve throughput, but may also lead to exotherms that need to be carefully managed. The reaction temperature should be optimized to balance reaction rate and catalyst stability. numberanalytics.com
Reagent Addition and Purity: On a larger scale, the order and rate of reagent addition can be critical. The purity of starting materials, solvents, and reagents must be consistently high to avoid catalyst deactivation and side reactions. sigmaaldrich.com
Work-up and Purification: The work-up procedure should be designed to be efficient and scalable. This may involve optimizing extraction and filtration steps. Purification by column chromatography, while common on a small scale, may be less practical for larger quantities. Crystallization of the final hydrochloride salt would be a preferred method for purification on a larger scale.
A kiloscale Buchwald-Hartwig amination has been reported, highlighting the feasibility of scaling up this type of reaction with careful process optimization. acs.org General guidelines for scaling up catalytic reactions, such as ensuring anhydrous and inert conditions, are also crucial for success. sigmaaldrich.com
Molecular Design, Structure Activity Relationships Sar , and Structure Property Relationships Spr
Rational Design Principles for 4-(Indolin-5-yl)morpholine (B3030804) Derivatives
The rational design of 4-(Indolin-5-yl)morpholine derivatives is predicated on established medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The indoline (B122111) and morpholine (B109124) moieties are frequently employed in drug discovery due to their favorable biological and physicochemical characteristics. sci-hub.se
The indoline core is a common feature in a multitude of biologically active compounds, including kinase inhibitors. nih.gov Its rigid bicyclic structure provides a well-defined orientation for substituents to interact with target proteins. The morpholine ring is often incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and introduce a hydrogen bond acceptor. sci-hub.see3s-conferences.org The combination of these two scaffolds in 4-(Indolin-5-yl)morpholine suggests a deliberate design strategy to create molecules with drug-like properties.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful tools in drug design to explore new chemical space, improve upon existing scaffolds, and circumvent intellectual property limitations. spirochem.com In the context of 4-(Indolin-5-yl)morpholine derivatives, these strategies can be employed to modulate the compound's biological activity and physicochemical properties.
Scaffold Hopping: The indoline scaffold could be replaced with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. For instance, scaffolds like isoindoline, tetrahydroquinoline, or benzomorpholine could be considered. The goal of such a "hop" would be to identify a new core that might offer improved binding affinity, selectivity, or a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
Bioisosteric Replacements: Bioisosteric replacements involve the substitution of atoms or groups with other atoms or groups that have similar steric and electronic properties, with the aim of retaining or improving biological activity while modifying other characteristics. spirochem.com For the 4-(Indolin-5-yl)morpholine scaffold, several bioisosteric modifications can be envisioned:
Indoline Ring Modifications: The benzene (B151609) ring of the indoline scaffold can be substituted with various functional groups to probe for additional interactions with a target protein. Furthermore, the five-membered ring of the indoline could be expanded or contracted to alter the geometry of the molecule.
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
| Morpholine | Thiomorpholine | Modulate lipophilicity and hydrogen bonding potential. |
| Morpholine | Piperazine | Introduce an additional site for substitution and alter basicity. |
| Indoline | Tetrahydroquinoline | Alter the angle between the aromatic ring and the point of attachment of the morpholine. |
| Indoline | Benzofuran | Replace the nitrogen with oxygen to remove a hydrogen bond donor and alter electronic properties. |
Pharmacophore Linking and Hybridization Strategies
Pharmacophore linking involves connecting two or more distinct pharmacophoric elements to create a new hybrid molecule with the potential for enhanced or dual activity. The 4-(Indolin-5-yl)morpholine structure can be seen as a product of such a strategy, where the indoline and morpholine pharmacophores are linked.
This hybridization can be a deliberate strategy to target proteins that have distinct binding pockets that can be simultaneously occupied by different parts of the hybrid molecule. For example, in the context of kinase inhibitors, the indoline core might anchor the molecule in the ATP-binding site, while the morpholine moiety could extend into a more solvent-exposed region, potentially forming additional interactions or improving solubility.
Further hybridization could involve attaching other known pharmacophores to the 4-(Indolin-5-yl)morpholine scaffold. For instance, linking a known hinge-binding motif for a specific kinase to the indoline nitrogen could create a more potent and selective inhibitor.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. ijpsi.org For a series of 4-(Indolin-5-yl)morpholine derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.
A typical QSAR study would involve synthesizing a library of derivatives with systematic variations in their physicochemical properties. These properties, known as molecular descriptors, can include:
Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electronic effects of substituents.
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which quantify the size and shape of substituents.
Hydrophobic Descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule.
By performing a statistical analysis (e.g., multiple linear regression or partial least squares) on a dataset of compounds and their measured biological activities, a mathematical equation can be derived that relates the descriptors to the activity. Such a model can provide valuable insights into the key structural features required for activity and guide the design of more potent compounds. For instance, a QSAR model might reveal that electron-withdrawing groups on the indoline ring and a low logP value are correlated with higher activity. nih.govnih.gov
Conformational Analysis and Molecular Flexibility Investigations
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule. For 4-(Indolin-5-yl)morpholine, the key flexible bonds are the C-N bond connecting the indoline and morpholine rings and the bonds within the morpholine ring itself.
Understanding the conformational preferences and the energy barriers to rotation around flexible bonds is essential for designing rigid analogs or conformationally constrained molecules. By locking the molecule into a bioactive conformation, it is often possible to increase potency and selectivity.
Impact of Substituent Effects on Biological Activity and Selectivity
The biological activity and selectivity of 4-(Indolin-5-yl)morpholine derivatives can be significantly influenced by the nature and position of substituents on both the indoline and morpholine rings. These effects can be broadly categorized as electronic and steric influences.
Electronic and Steric Influences
Electronic Effects: The electronic properties of substituents on the aromatic ring of the indoline scaffold can modulate the electron density of the entire molecule. researchgate.net Electron-donating groups (e.g., -OCH₃, -NH₂) can increase the electron density of the aromatic ring, which may enhance pi-stacking interactions with aromatic residues in a protein's binding site. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) can decrease the electron density and may favor interactions with electron-rich regions of the target. mdpi.com These electronic modifications can also influence the pKa of the morpholine nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds or salt bridges.
Steric Effects: The size and shape of substituents play a critical role in determining how well a molecule can fit into a binding pocket. nih.gov Bulky substituents on the indoline or morpholine rings can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. nih.gov However, in some cases, a bulky group may be beneficial if it can occupy a specific hydrophobic pocket in the target protein, leading to increased potency. The strategic placement of substituents can also be used to improve selectivity by designing molecules that fit preferentially into the binding site of the desired target over off-targets.
The interplay of these electronic and steric factors is a key consideration in the optimization of 4-(Indolin-5-yl)morpholine derivatives as potential therapeutic agents.
| Substituent Position | Example Substituent | Potential Electronic Effect | Potential Steric Effect | Potential Impact on Activity/Selectivity |
| Indoline-N1 | Methyl | Weakly electron-donating | Small steric bulk | May fill a small hydrophobic pocket or alter planarity. |
| Indoline-C6 | Methoxy | Electron-donating | Moderate steric bulk | Could enhance pi-stacking and occupy a specific pocket. |
| Indoline-C7 | Chlorine | Electron-withdrawing | Small steric bulk | May form halogen bonds and alter electronic interactions. |
| Morpholine-C2/C6 | Methyl | Weakly electron-donating | Moderate steric bulk | Could introduce chirality and probe for stereospecific interactions. |
Halogenation Effects on Activity
The strategic placement of halogen atoms is a cornerstone of modern medicinal chemistry, often employed to modulate a compound's potency, selectivity, and pharmacokinetic profile. While direct studies on 4-(Indolin-5-yl)morpholine hydrochloride are not extensively detailed in the available literature, research on structurally related indoline scaffolds provides significant insight into the effects of halogenation.
A comprehensive structure-activity relationship (SAR) investigation on a complex tricyclic indoline resistance-modifying agent (RMA) revealed that the presence and position of a halogen on the indoline ring are critical for biological activity. e3s-conferences.org The parent compound in this study featured a bromine atom at the R₂ position (equivalent to the 6-position of the indoline core). The study concluded that a halogen at this position is essential for its activity. e3s-conferences.org When the bromine was replaced with non-halogen groups such as methyl or methoxy, or even with hydrogen, the resistance-modifying activity was either completely lost or significantly diminished. e3s-conferences.org
Further exploration into the identity and location of the halogen substituent underscored its importance. Moving the essential bromine atom to other positions on the indoline ring also resulted in a significant reduction in activity. e3s-conferences.org The study also examined the effect of adding a second halogen to the indoline ring. Maintaining a bromine at the R₂ position while introducing a fluorine at the R₄ position (7-position of the indoline) led to a slight improvement in RMA activity and a reduction in mammalian toxicity. e3s-conferences.org When chlorine was placed at the R₂ position, the addition of a fluorine at R₄ was detrimental to activity; however, if both the R₂ and R₄ halogens were chlorine, the activity remained comparable to the parent compound. e3s-conferences.org
These findings collectively emphasize that for this class of indoline derivatives, a halogen (specifically bromine or chlorine) at the 6-position of the indoline core is a crucial determinant of activity. Furthermore, additional halogenation can be tolerated and may even be beneficial, depending on the specific combination and placement of the halogens. e3s-conferences.org
| Analog | Modification on Indoline Ring | Effect on RMA Activity |
|---|---|---|
| 6b | R₂ = CH₃ (instead of Br) | Abolished or greatly diminished |
| 6c | R₂ = OCH₃ (instead of Br) | Abolished or greatly diminished |
| 6e | R₂ = H (instead of Br) | Abolished or greatly diminished |
| 6g, 6h, 6i | Bromine moved to other positions | Significantly reduced |
| 6j | R₂ = Cl, R₄ = F | Significantly reduced |
| 6k | R₂ = Cl, R₄ = Cl | Similar to parent compound |
| 6l | R₂ = Br, R₄ = F | Slightly improved |
Computational Approaches to SAR/SPR Elucidation
Computational methods are indispensable tools in modern drug discovery, enabling the rapid analysis of vast chemical space to identify promising candidates and rationalize structure-activity relationships.
Computational Evolutionary Algorithms in Compound Selection and Screening
Computational or interactive evolutionary algorithms represent a de novo design strategy that mimics natural evolution to generate novel molecules. researchgate.net These methods can quickly generate thousands of potential structures, exploring areas of chemical space that are not represented in existing compound libraries. researchgate.net
Activity Landscape Modeling
Activity Landscape (AL) modeling is a powerful chemoinformatic tool used to visualize and analyze the structure-activity relationships within a set of compounds. nih.gov An activity landscape is a graphical representation that integrates structural similarity with biological potency. nih.govnih.gov These models typically feature a 2D or 3D plot where structurally similar compounds are positioned close to one another, and a third dimension or color gradient represents their biological activity. researchgate.net
A key feature of AL analysis is the identification of "activity cliffs." An activity cliff is defined as a pair or group of structurally very similar compounds that exhibit a large and unexpected difference in their biological activity. nih.govmdpi.com These cliffs are highly informative for medicinal chemists because the small structural modification responsible for the sharp drop or rise in activity points to a critical feature for interaction with the biological target. mdpi.com By mapping the SAR of a compound series, activity landscape models can guide lead optimization, help in the selection of compounds for synthesis, and provide a deeper understanding of the molecular features that govern potency. nih.govnih.gov The literature search did not identify specific studies where activity landscape modeling was applied to this compound or its direct analogs.
Mechanistic Investigations of Biological Action Preclinical Focus
Cellular Pathway Modulation Studies
Studies on various indoline (B122111) derivatives demonstrate a significant capacity to interfere with the fundamental processes that govern cancer cell growth and survival.
The regulation of the cell cycle is a critical process, and its disruption is a hallmark of cancer. Certain indoline-based molecules have been shown to induce cell cycle arrest, effectively halting the proliferation of cancer cells. For instance, studies on novel indolin-2-one derivatives showed that at their IC₅₀ values, they could cause significant cell cycle arrest at the G₁/S phase transition in HepG-2 human liver cancer cells. mdpi.com Similarly, another indoline derivative, identified as I-25 (MY-943), was found to induce G2/M phase arrest in MGC-803 and SGC-7901 gastric cancer cells. researchgate.net This suggests that compounds with an indoline core can interfere with different checkpoints of the cell cycle, representing a key aspect of their anti-proliferative effects.
Table 1: Effect of Indoline Derivatives on Cell Cycle Progression
| Compound Class | Cell Line | Effect |
|---|---|---|
| Indolin-2-one derivatives | HepG-2 | Arrest at G₁/S phase mdpi.com |
Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Research has shown that indoline derivatives can trigger this process through various mechanisms. One study on the derivative N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) demonstrated the induction of apoptosis in MCF-7 and SkBr3 breast cancer cells. nih.gov This process was mediated by the activation of caspases, key enzymes in the apoptotic cascade. Specifically, treatment with HNPMI led to an increase in the activity of both initiator caspase-9 and effector caspase-3. nih.gov
Further evidence comes from studies on indolin-2-one compounds, which were observed to cause a 6-fold increase in the percentage of cells in the early apoptotic stage compared to untreated controls. mdpi.com Other related derivatives have also been shown to induce significant apoptosis in gastric cancer cells, highlighting the potential for this class of compounds to eliminate malignant cells by activating their intrinsic death programs. researchgate.net
Beyond cytotoxicity, some anticancer agents can force cancer cells to differentiate into mature, non-proliferating cells. This is a particularly relevant strategy for hematological malignancies like acute myeloid leukemia (AML). A study focusing on Indolin-5-yl-cyclopropanamine derivatives identified a representative compound, 7e, which could induce the differentiation of AML cell lines. nih.gov This effect was demonstrated by the compound's ability to activate the expression of CD86, a surface marker associated with cell maturation, with an EC₅₀ value of 470 nM. nih.gov This finding suggests a mechanism of action that goes beyond simple cell killing to promoting a less malignant cellular phenotype.
The anti-proliferative effects of indoline derivatives have been documented across various cancer cell lines. For example, Indolin-5-yl-cyclopropanamine derivatives showed selective anti-proliferative activity against MV-4-11 leukemia cells. nih.gov The indoline derivative HNPMI also significantly reduced the cell proliferation of MCF-7 and SkBr3 breast cancer cells without affecting non-cancerous cells. nih.gov Furthermore, certain indoline-based compounds have been found to suppress the migration of gastric cancer cells, an essential step in tumor invasion and metastasis. researchgate.net
Biochemical Mechanism Elucidation
To understand the specific molecular targets of these compounds, biochemical studies, including enzyme kinetics, have been performed. These investigations aim to pinpoint the direct interactions that initiate the observed cellular effects.
A key finding in the study of indoline derivatives is their activity as enzyme inhibitors. A novel series of Indolin-5-yl-cyclopropanamine derivatives were designed as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme that is a critical drug target in several types of tumors. nih.gov The representative compound, 7e, was a potent inhibitor of LSD1 with an IC₅₀ value of 24.43 nM. nih.gov It also demonstrated high selectivity, being over 200-fold more selective for LSD1 than the related enzyme LSD2 and over 4000-fold more selective than monoamine oxidases (MAOs). nih.gov Such potent and selective enzyme inhibition provides a clear biochemical mechanism for the observed anti-proliferative and differentiation-inducing effects in cancer cells. nih.gov
Another indoline derivative, HNPMI, was suggested to induce apoptosis through the EGFR signaling pathway based on molecular docking studies and its effects on downstream gene expression. nih.gov
Table 2: Enzyme Inhibition Data for an Indolin-5-yl Derivative
| Compound | Target Enzyme | IC₅₀ | Selectivity |
|---|
Receptor Binding and Activation Profiling
No studies detailing the affinity of 4-(Indolin-5-yl)morpholine (B3030804) hydrochloride for specific receptors or its functional activity as an agonist, antagonist, or modulator at these targets are publicly available. Consequently, a data table on its receptor binding and activation profile cannot be compiled.
TFEB Activation and Lysosomal Biogenesis
There is no available research investigating the effect of 4-(Indolin-5-yl)morpholine hydrochloride on the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis. Studies have not yet explored whether this compound can induce the nuclear translocation of TFEB or modulate the expression of its target genes involved in lysosomal function.
Molecular Target Identification and Validation
Exploration of G Protein-Coupled Receptors (GPCRs) Interactions
A review of publicly available scientific literature and screening data did not yield specific information regarding the direct interaction of 4-(Indolin-5-yl)morpholine (B3030804) hydrochloride (CFI-400945) with the G protein-coupled receptors Dopamine (B1211576) D4 and Serotonin 5HT1a. Comprehensive receptor binding assays or functional studies detailing the compound's activity at these specific GPCRs are not prominently reported.
Kinase Inhibition Profiles
CFI-400945 is a potent, ATP-competitive inhibitor with a primary affinity for Polo-like Kinase 4 (PLK4). nih.govnih.gov However, broader kinase screening has revealed a more complex profile, with activity against several other kinases, including select Receptor Tyrosine Kinases and Serine/Threonine Kinases.
Kinome-wide screening has demonstrated that CFI-400945 interacts with a subset of RTKs. While it is a potent inhibitor of its primary target, PLK4, it also shows activity against several other kinases, with at least nine protein kinases being inhibited with an IC50 of less than 100 nM. researchgate.netresearchgate.net Among these are the RTKs TrkA, TrkB, Tie2 (TEK), FGFR1, and FGFR2. researchgate.netchemicalprobes.orgselleckchem.com In transfected HCT116 cells, the EC50 values for TrkA, TrkB, and Tie2/TEK were determined to be 84 nM, 88 nM, and 117 nM, respectively.
There is no specific public data available detailing the inhibitory activity (e.g., IC50 values) of CFI-400945 against Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor β (PDGFRβ), or c-Kit.
The most significant off-target activity of CFI-400945 in the serine/threonine kinase family is against Aurora B kinase, for which it has a reported IC50 of 98 nM. nih.govresearchgate.net This inhibition is considered a contributing factor to some of the compound's cellular effects, such as cytokinesis failure. selleckchem.comnih.gov
There is no specific public data available regarding the direct inhibitory activity of CFI-400945 against the mammalian Target of Rapamycin (mTOR), Rho-associated coiled-coil containing protein kinase II (ROCK-II), Extracellular signal-regulated kinase (ERK), or Phosphoinositide-dependent kinase 1 (PDK1).
The primary molecular target of CFI-400945 is Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication. nih.govresearchgate.net The compound is a highly potent and selective inhibitor of PLK4, exhibiting an IC50 of 2.8 nM and a Ki of 0.26 nM in cell-free assays. nih.govselleckchem.com It demonstrates high selectivity for PLK4 over other members of the Polo-like kinase family, with IC50 values for PLK1, PLK2, and PLK3 all being greater than 50 μM. researchgate.netselleckchem.com
| Kinase Target | Kinase Family | Inhibition Value (IC50/Ki/EC50) | Assay Type |
|---|---|---|---|
| PLK4 | Serine/Threonine Kinase | 2.8 nM (IC50) | Cell-free |
| PLK4 | Serine/Threonine Kinase | 0.26 nM (Ki) | Cell-free |
| TrkA | Receptor Tyrosine Kinase | 84 nM (EC50) | Cell-based |
| TrkB | Receptor Tyrosine Kinase | 88 nM (EC50) | Cell-based |
| Tie2/TEK | Receptor Tyrosine Kinase | 117 nM (EC50) | Cell-based |
| Aurora B | Serine/Threonine Kinase | 98 nM (IC50) | Cell-free |
| FGFR1 | Receptor Tyrosine Kinase | < 100 nM (IC50) | Not Specified |
| FGFR2 | Receptor Tyrosine Kinase | < 100 nM (IC50) | Not Specified |
| PLK1, PLK2, PLK3 | Serine/Threonine Kinase | > 50 µM (IC50) | Not Specified |
Epigenetic Target Engagement: Histone Demethylases (e.g., LSD1)
Based on available scientific literature, there is no published data to suggest that 4-(Indolin-5-yl)morpholine hydrochloride (CFI-400945) engages with or inhibits epigenetic targets such as the histone demethylase LSD1 (Lysine-specific demethylase 1).
Enzyme Inhibition Beyond Kinases: Carbonic Anhydrases (e.g., CA-I, CA-II, CA-IX, CA-XII), Dihydrofolate Reductase (DHFR), Protein Arginine Deiminases (PADs)
A comprehensive review of published research and screening data did not yield any information on the inhibitory activity of this compound (CFI-400945) against other classes of enzymes, including Carbonic Anhydrases (CA-I, CA-II, CA-IX, CA-XII), Dihydrofolate Reductase (DHFR), or Protein Arginine Deiminases (PADs).
Nuclear Receptor Modulation: Glucocorticoid Receptor (GR)
The glucocorticoid receptor (GR) is a member of the nuclear receptor superfamily that, upon ligand binding, acts as a transcription factor to regulate a wide array of physiological processes. While direct studies on this compound's interaction with GR are not extensively documented, the development of non-steroidal ligands for GR provides a basis for understanding potential interactions.
Research into selective quinoline (B57606) derivatives has demonstrated that non-steroidal scaffolds can exhibit high affinity for the glucocorticoid receptor. nih.gov For instance, certain benzopyran and quinoline derivatives have shown functional activity comparable to that of prednisolone (B192156), a well-known steroidal GR agonist. nih.gov These compounds often feature aromatic systems and heterocyclic rings, which are also present in this compound. The morpholine (B109124) ring, in particular, is a versatile heterocycle in medicinal chemistry, known for its ability to engage in various hydrophilic and lipophilic interactions, which can be crucial for binding within the ligand-binding domain of a receptor. nih.gov The presence of the morpholine's oxygen atom can act as a hydrogen bond acceptor, a key interaction for many receptor-ligand complexes. nih.gov
Table 1: Functional Activity of Non-Steroidal Glucocorticoid Receptor Ligands
| Compound Type | Target | Functional Activity Comparison | Reference |
|---|---|---|---|
| Quinoline Derivatives | Glucocorticoid Receptor (GR) | Comparable to prednisolone in reporter gene assays | nih.gov |
| Benzopyran Derivatives | Glucocorticoid Receptor (GR) | Prednisolone-equivalent in whole cell assays | nih.gov |
Ligand-DNA Interactions (e.g., Molecular Docking with DNA)
The interaction of small molecules with DNA is a significant area of research, particularly in the development of anticancer agents. While direct experimental data on the binding of this compound to DNA is limited, molecular docking studies of structurally related compounds provide valuable insights into its potential for such interactions.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on various morpholine-based heterocycles have explored their potential to interact with DNA. nih.gov For instance, certain morpholinylchalcone derivatives have been synthesized and evaluated for their antitumor activities, with molecular docking used to understand their mechanism of action, which can involve DNA interaction. nih.gov
Indole (B1671886) and indoline (B122111) moieties are well-known DNA intercalators or groove binders. The planar aromatic system of the indoline ring in this compound could potentially intercalate between DNA base pairs. Furthermore, the molecule's substituents could position themselves within the minor or major grooves of the DNA helix, leading to stabilization of the DNA-ligand complex.
Docking studies of 5-indolylmethylene-4-oxo-2-thioxothiazolidine derivatives with DNA topoisomerase IV have been performed to elucidate their antibacterial mechanisms, suggesting that the indole core can play a role in targeting DNA-associated enzymes. mdpi.com Similarly, conjugates of indolo[2,3-b]quinoline have been investigated as anti-pancreatic cancer agents, with molecular docking used to assess their interaction with DNA and topoisomerase II. mdpi.com These studies highlight the propensity of indole-containing structures to interact with DNA.
Table 2: Molecular Docking Targets for Indole and Morpholine Derivatives
| Compound Class | Molecular Target | Purpose of Docking Study | Reference |
|---|---|---|---|
| Morpholine-based Heterocycles | DNA | Elucidate antitumor mechanism | nih.gov |
| 5-Indolylmethylene Derivatives | DNA Topoisomerase IV | Investigate antibacterial action | mdpi.com |
| Indolo[2,3-b]quinoline Conjugates | DNA/Topoisomerase II | Assess anti-pancreatic cancer activity | mdpi.com |
Preclinical in Vitro Pharmacological Evaluation
Antiproliferative and Cytotoxic Activity Assessment
Screening against Human Cancer Cell Lines
There is no specific information available from preclinical studies regarding the antiproliferative and cytotoxic activity of 4-(Indolin-5-yl)morpholine (B3030804) hydrochloride against the following human cancer cell lines: MCF-7, A549, Caco2, RS4;11, LNCaP, HCT116, SJSA-1, HepG2, Jurkat T cells, C6, HeLa, PC-3, K562, HL60, KB, K111, NCI-H460, MV-4-11, AML cell lines, WiDr, SW1573, HBL-100, or T-47D.
Cell Viability Assays
Specific data from cell viability assays, such as the MTT assay, for 4-(Indolin-5-yl)morpholine hydrochloride are not available in the reviewed literature.
Selectivity Assessment Against Normal Cell Lines
There are no available studies that assess the selectivity of this compound against normal, non-cancerous cell lines.
Antimicrobial Efficacy Studies
Evaluation against Bacterial Strains
No specific data from in vitro studies evaluating the efficacy of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus have been found.
Evaluation against Fungal Strains
Information regarding the in vitro evaluation of this compound against fungal strains, including Cryptococcus neoformans, Candida albicans, and Candida parapsilosis, is not available in the public research domain.
Pathogen Cell Permeabilization Assays
Currently, there is no publicly available scientific literature detailing the effects of this compound in pathogen cell permeabilization assays.
Anti-inflammatory Activity Profiling
The anti-inflammatory properties of various chemical compounds are often evaluated by their ability to modulate inflammatory mediators and their effects on immune cells such as macrophages.
The inhibition of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a critical indicator of a compound's anti-inflammatory potential. While direct studies on this compound's impact on these specific cytokines are not available in the public domain, related research on other indole (B1671886) and morpholine-containing compounds has demonstrated significant inhibitory effects. For instance, a study on conjugates of N-substituted indole and aminophenylmorpholin-3-one revealed a compound, designated as compound 4, which effectively reduced lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 by 71% and 53%, respectively, in microglial cells. However, it is important to note that this "compound 4" is not chemically identical to this compound.
Table 1: Illustrative Data on Inflammatory Mediator Inhibition by a Related Indole-Morpholine Conjugate
| Inflammatory Mediator | Percent Inhibition by Compound 4 |
| TNF-α | 71% |
| IL-6 | 53% |
| Note: This data is for a structurally related compound and not this compound. |
Macrophage cell lines, such as RAW264.7, are standard models for assessing anti-inflammatory activity. These cells, when stimulated with agents like LPS, mimic an inflammatory response by producing nitric oxide (NO) and pro-inflammatory cytokines. While specific data for this compound in RAW264.7 assays is not found in the reviewed literature, this assay is a conventional method used to screen compounds for their anti-inflammatory effects. The typical endpoints measured in such assays include the reduction of NO production and the suppression of cytokine secretion.
Other Specialized In Vitro Assays
Beyond general anti-inflammatory screening, specialized assays can elucidate a compound's specific molecular mechanisms of action.
Detailed investigations into the modulation of specific gene expression by this compound, including its effects on CD86 activation, transactivator of transcription (TAT) upregulation, or osteoprotegerin (OPG) downregulation, are not documented in the currently accessible scientific literature. These specialized assays would provide deeper insights into the compound's immunomodulatory profile and its potential interactions with specific cellular pathways.
Computational Chemistry and Molecular Modeling
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design methodologies are pivotal when the three-dimensional structure of a biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of LBDD, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor and exert a biological effect. For compounds containing the indoline (B122111) and morpholine (B109124) scaffolds, pharmacophore models have been developed to guide the discovery of new, potent inhibitors for various targets.
A typical pharmacophore model for indole (B1671886) or indoline derivatives might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.comnih.gov For instance, a study on indole and isatin (B1672199) derivatives identified a five-feature pharmacophore (AAHRR) comprising two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R) as crucial for antiamyloidogenic activity. mdpi.com Similarly, a pharmacophore model for pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors consisted of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings (ADDRRR). tandfonline.com
Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophoric features. This process has been successfully applied to discover novel inhibitors for various targets, including phosphodiesterase IV (PDE4) using indolizine (B1195054) derivatives and MDM2 inhibitors. appconnect.innih.gov This approach allows for the efficient identification of potential lead compounds with desired biological activities from vast chemical databases.
Structure-Based Drug Design (SBDD) Approaches
When the 3D structure of the biological target is available, structure-based drug design (SBDD) methods can be employed. These techniques utilize the structural information of the target to design and optimize ligands with high affinity and selectivity.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanisms of ligands with their protein targets. Derivatives containing the indoline and morpholine scaffolds have been extensively studied using molecular docking against a variety of therapeutically relevant targets.
MDM2 (Murine Double Minute 2): The interaction between p53 and its negative regulator MDM2 is a key target in cancer therapy. nih.govmdpi.com Docking studies have been performed on indole-based compounds to explore their potential as MDM2 inhibitors. researchgate.netnih.gov These studies help in understanding how the indoline core and its substituents can fit into the p53-binding pocket of MDM2, guiding the design of potent inhibitors. mdpi.comresearchgate.net
mTOR (Mammalian Target of Rapamycin): The mTOR signaling pathway is crucial in cell growth and is often dysregulated in cancer. nih.gov Morpholine-containing compounds have been designed and evaluated as mTOR inhibitors. mdpi.comnih.gov Molecular docking simulations have highlighted the strong binding interactions and stability of these derivatives within the mTOR active site, with the morpholine moiety often playing a key role in interacting with the hinge region of the kinase. nih.govmdpi.comunimi.itresearchgate.net
CA-II (Carbonic Anhydrase II): Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications. Indole-based sulfonamides and indolin-2-one derivatives have been investigated as inhibitors of various CA isoforms, including CA-II. nih.govnih.govunifi.itresearchgate.net Docking studies have been instrumental in rationalizing the inhibition results by showing how these compounds bind within the enzyme's active site. nih.govekb.eg
DHFR (Dihydrofolate Reductase): DHFR is an established target for antimicrobial and anticancer drugs. nih.govnih.gov Molecular docking has been used to explore the binding mechanisms of various heterocyclic compounds, including those structurally related to the indoline scaffold, as DHFR inhibitors. mdpi.commdpi.comunej.ac.id These studies help in predicting binding conformations and energies, which correlate with experimental inhibitory activities. nih.gov
DNA: The ability of small molecules to interact with DNA is a mechanism for many anticancer and antibacterial agents. tandfonline.com Docking studies have shown that indole and indoline derivatives can bind to the minor groove of DNA, primarily through non-specific van der Waals and hydrophobic forces. researchgate.netnih.gov These computational predictions provide insights into the potential of compounds like 4-(Indolin-5-yl)morpholine (B3030804) hydrochloride to act as DNA-interacting agents. mdpi.comresearchgate.net
Table 1: Summary of Molecular Docking Studies on Related Scaffolds
| Target Protein | Scaffold Type | Key Findings from Docking Studies | Citations |
|---|---|---|---|
| MDM2 | Indole/Indoline | Indole core fits into the p53 binding pocket. | nih.govresearchgate.netnih.gov |
| mTOR | Morpholine | Morpholine interacts with the hinge region of the kinase domain. | nih.govmdpi.comnih.gov |
| CA-II | Indole/Indolin-2-one | Sulfonamide moiety anchors to the zinc ion in the active site. | nih.govnih.govresearchgate.net |
| DHFR | DMDP Derivatives | Good correlation between docking scores and inhibitory activity. | nih.govnih.gov |
| DNA | Indole/Indoline | Binding predicted in the minor groove of the DNA helix. | tandfonline.comresearchgate.netnih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique allows for the assessment of the stability of the binding pose predicted by molecular docking and can reveal important conformational changes in both the ligand and the protein upon binding.
For indoline and morpholine-based inhibitors, MD simulations have been used to validate docking results and to gain a deeper understanding of their interaction with targets like mTOR and DHFR. mdpi.comnih.govmdpi.com For example, MD simulations of morpholine-substituted tetrahydroquinoline derivatives bound to mTOR confirmed stable protein-ligand interactions over a 100-nanosecond simulation period. mdpi.comnih.gov Similarly, studies on indole-based inhibitors of the IDO1 enzyme have used MD simulations to rationalize the strong binding and conformational changes that occur upon inhibitor binding. nih.govfrontiersin.org These simulations can reveal the stability of key hydrogen bonds and hydrophobic interactions, providing crucial information for lead optimization. espublisher.comnih.gov
Binding Free Energy Calculations
Predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. Binding free energy calculations are methods used to quantitatively estimate this affinity. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are commonly employed. nih.govwustl.edu
These methods have been applied to refine the results of virtual screening and docking for potential mTOR inhibitors. mdpi.com By calculating the free energy of binding, researchers can more accurately rank potential inhibitors and prioritize them for synthesis and experimental testing. nih.gov For instance, in the design of novel DHFR inhibitors, binding free energies predicted by molecular docking showed a good correlation with the experimental inhibitory activities. nih.gov
Chemoinformatics and Data Mining for Structure-Activity Landscape Analysis
Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and their biological activities. This approach is essential for understanding the structure-activity relationship (SAR) landscape of a series of compounds. mdpi.com
For derivatives containing the indoline and morpholine scaffolds, chemoinformatic analyses have been crucial in elucidating SAR. rsc.orgnih.gov By analyzing how small changes in the chemical structure affect biological activity, researchers can identify key structural features responsible for potency and selectivity. For example, a comprehensive SAR study of indoline-based compounds can reveal which substituents on the indoline ring or modifications to the morpholine moiety lead to improved activity. farmaceut.orgrsc.org
Data mining of large chemical and biological databases, coupled with QSAR (Quantitative Structure-Activity Relationship) modeling, allows for the development of predictive models. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules and accelerating the drug discovery process. researchgate.netnih.gov
Future Directions and Emerging Research Avenues
Development of Novel Analogs with Enhanced Specificity and Potency
The foundational structure of 4-(Indolin-5-yl)morpholine (B3030804) hydrochloride, featuring both privileged indoline (B122111) and morpholine (B109124) scaffolds, serves as an excellent starting point for analog development. nih.govnih.govnih.gov Future research will concentrate on systematic structure-activity relationship (SAR) studies to design new molecules with superior potency and selectivity for the dopamine (B1211576) D4 receptor.
Key strategies for analog development include:
Modification of the Indoline Ring: Systematic substitution on the indoline ring can modulate binding affinity and selectivity. SAR studies on related indoline-containing compounds have shown that even minor substitutions can significantly impact receptor interaction. nih.gov
Alterations to the Morpholine Moiety: The morpholine ring is known to improve the pharmacokinetic properties of central nervous system (CNS) drugs, including solubility and brain permeability. nih.govnih.govmdpi.com Exploring different substitutions on this ring or replacing it with other bioisosteric heterocycles could fine-tune these properties and enhance target engagement.
Varying the Linker: The spatial relationship between the indoline and morpholine components is critical. Research on other D4 antagonists has demonstrated that the length and rigidity of the linker connecting key pharmacophoric elements can dramatically affect affinity and selectivity. acs.org
The primary goal of these efforts is to achieve higher selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3. acs.org High selectivity is crucial for minimizing off-target effects, which are a common cause of adverse events in CNS therapies. acs.org
| Structural Modification Area | Rationale for Modification | Potential Outcome |
|---|---|---|
| Indoline Ring Substitutions | To probe the binding pocket of the D4 receptor for additional hydrophobic or hydrogen-bonding interactions. | Increased binding affinity (potency) and enhanced selectivity over D2/D3 receptors. |
| Morpholine Ring Analogs | To optimize physicochemical properties (e.g., pKa, solubility) for better brain penetration and ADME profile. | Improved pharmacokinetics and bioavailability. nih.gov |
| Linker Optimization | To achieve the optimal distance and orientation between the indoline and morpholine pharmacophores for ideal receptor fit. | Enhanced receptor affinity and functional activity. acs.org |
Investigation of Polypharmacological Potential
While developing highly selective ligands is a primary objective, the concept of polypharmacology—where a single compound intentionally interacts with multiple targets—is gaining traction for treating complex multifactorial diseases. nih.gov Future research should investigate the broader pharmacological profile of 4-(Indolin-5-yl)morpholine hydrochloride and its analogs.
This compound could possess clinically relevant affinity for other receptors beyond D4. For instance, many CNS drugs exhibit activity at various dopamine, serotonin, or adrenergic receptors. nih.gov A carefully characterized polypharmacological profile could be advantageous. For example, modest activity at a secondary target might complement the primary D4 antagonism, leading to a more robust therapeutic effect in conditions like schizophrenia or depression, where multiple neurotransmitter systems are dysregulated. This approach could lead to the development of single-molecule therapies for complex diseases that currently require multi-drug cocktails. nih.gov
Application in Under-explored Therapeutic Areas
The localization of dopamine D4 receptors in brain regions like the prefrontal cortex and hippocampus suggests their involvement in higher cognitive functions, decision-making, and emotional regulation. acs.orgpatsnap.comwikipedia.org While D4 antagonists were initially explored for schizophrenia, their unique mechanism of action opens doors to several under-explored therapeutic areas. wikipedia.org
Emerging areas of investigation include:
Cognitive and Impulse-Control Disorders: Research suggests that D4 receptor modulation can impact working memory and executive function. wikipedia.orgfrontiersin.org This makes D4 antagonists like this compound potential candidates for treating Attention-Deficit/Hyperactivity Disorder (ADHD) and other impulse-control disorders. nih.govpatsnap.compatsnap.com
Addiction and Substance Use Disorders: The D4 receptor is implicated in the brain's reward pathways, which are central to addictive behaviors. patsnap.com Preclinical studies have shown that D4 antagonists can reduce the rewarding effects of drugs of abuse, such as cocaine, suggesting a potential role in addiction treatment. patsnap.comchemrxiv.org
Oncology: Recent studies have uncovered a surprising role for the D4 receptor in certain cancers. For example, D4 antagonists have been shown to reduce the viability of glioblastoma (a type of brain cancer) cells, indicating a completely novel and non-traditional therapeutic avenue for this class of compounds. acs.org
| Potential Therapeutic Area | Rationale Based on D4 Receptor Function | Supporting Evidence |
|---|---|---|
| ADHD & Impulse Control | D4 receptors are involved in regulating attention, executive function, and impulsivity in the prefrontal cortex. | Preclinical and genetic association studies link D4 receptor variants and function to ADHD. nih.govfrontiersin.org |
| Substance Use Disorder | The D4 receptor plays a role in the neural circuits of reward and motivation, which are hijacked by addictive substances. | D4 antagonists have been shown to decrease cocaine self-administration in animal models. chemrxiv.org |
| Glioblastoma | D4 receptors are unexpectedly expressed on certain cancer cells, and their blockade can induce cell death. | Studies have shown that selective D4 antagonists reduce the viability of glioblastoma cells in vitro. acs.org |
Advanced Computational Methodologies for Predictive Modeling
To rationalize and accelerate the design of novel analogs, advanced computational techniques are indispensable. Future research will heavily rely on in silico modeling to predict the properties of new chemical entities before their synthesis, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to establish a mathematical correlation between the three-dimensional structure of analogs and their biological activity. nih.govacs.orgresearchgate.net These models help identify key structural features that enhance D4 receptor affinity and selectivity, guiding the design of more potent compounds. acs.orgacs.org
Molecular Docking: With the availability of high-resolution crystal structures of the D4 receptor, molecular docking simulations can be used to visualize and predict how compounds like this compound bind within the receptor's active site. elifesciences.orgmdpi.com This allows for a rational, structure-based design approach to optimize ligand-receptor interactions and improve affinity. mdpi.com
These computational approaches provide a deep, atom-level understanding of the structure-activity relationship, enabling more focused and efficient medicinal chemistry efforts.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond human capability. oxfordglobal.com
Key applications of AI/ML in this context include:
De Novo Drug Design: Generative AI models can design entirely novel molecules from scratch, optimized to have high affinity for the D4 receptor and desirable drug-like properties. frontiersin.orgnih.govnih.gov This approach can explore a much wider chemical space than traditional methods, potentially leading to the discovery of unique and highly effective new drug candidates. ethz.ch
ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). ML models can be trained on large datasets to predict the ADMET profile of a new molecule with increasing accuracy. researchgate.netnih.goviapchem.orgresearchgate.net By using these predictive models early, researchers can prioritize analogs of this compound that are more likely to be safe and effective in humans. simulations-plus.com
By combining generative AI for molecule design with predictive ML for property assessment, researchers can significantly shorten the design-make-test-analyze cycle, accelerating the journey from a promising compound to a potential new medicine. oxfordglobal.com
Q & A
Q. What are the recommended synthetic routes for 4-(Indolin-5-yl)morpholine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound involves coupling reactions between indole derivatives and morpholine-containing intermediates. For example, a patent application (EP 4,374,877 A2) describes a multi-step synthesis using 4-(2-chloroethyl)morpholine hydrochloride as a key intermediate under conditions similar to Example 146, yielding the target compound with LCMS (m/z 754 [M+H]⁺) and HPLC retention time (1.32 minutes, QC-SMD-TFA05 conditions) . Optimization may include adjusting stoichiometry, temperature, and catalysts (e.g., nickel-based systems, as in ’s amination protocol) to enhance yield and purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Analytical characterization should combine LCMS for molecular weight confirmation (e.g., m/z 754 [M+H]⁺) and reverse-phase HPLC with standardized conditions (e.g., QC-SMD-TFA05, as in ) to assess purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and FTIR can verify functional groups and stereochemistry. For solubility and formulation studies, refer to protocols in , which detail solvent selection (e.g., DMSO for stock solutions) and stability testing under varying pH and temperature conditions.
Advanced Research Questions
Q. What mechanistic hypotheses exist for the biological activity of 4-(Indolin-5-yl)morpholine derivatives, and how can they be tested?
Methodological Answer: Morpholine-containing compounds often target enzymes or receptors involving heterocyclic interactions (e.g., sigma receptors, as highlighted in ). To explore mechanisms:
- Perform in silico docking studies using crystal structures of putative targets (e.g., sigma receptors).
- Validate hypotheses via in vitro assays (e.g., enzyme inhibition, receptor binding) using isotopic labeling or fluorescence-based techniques.
- Cross-reference toxicity data from analogs in (e.g., morpholine derivatives with neuroactive profiles) to prioritize low-risk candidates.
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer: Contradictions in solubility or stability data may arise from differing experimental conditions (e.g., solvent polarity, temperature). To resolve:
- Replicate studies using standardized protocols (e.g., ’s formulation guidelines for aqueous vs. organic solvents).
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to track degradation products.
- Compare results with structurally similar compounds (e.g., 4-cyclohexylmorpholine hydrochloride in ) to identify trends in morpholine derivative behavior.
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Introduce steric hindrance or electron-withdrawing groups to reduce oxidative metabolism (e.g., fluorination at specific positions, as seen in ’s cyclohexylidene derivatives).
- Use deuterium isotope effects to prolong half-life.
- Validate modifications via microsomal assays (e.g., human liver microsomes) and LCMS-based metabolite profiling.
Q. How can researchers mitigate synthetic byproducts during scale-up of this compound?
Methodological Answer:
- Employ process analytical technology (PAT) for real-time monitoring of intermediates (e.g., via inline FTIR or Raman spectroscopy).
- Optimize purification using orthogonal methods: silica gel chromatography (as in ) followed by recrystallization from ethanol/water mixtures.
- Reference hazard assessments (e.g., ’s risk evaluation for nickel catalysts) to ensure safety during scale-up.
Data and Contradiction Analysis
Q. How should researchers interpret conflicting LCMS/HPLC data across studies for this compound?
Methodological Answer: Discrepancies may stem from variations in instrumentation, column type, or mobile phase. To harmonize
- Calibrate instruments using certified reference standards.
- Adopt consensus analytical conditions (e.g., ’s QC-SMD-TFA05 method).
- Cross-validate with independent techniques (e.g., NMR or elemental analysis) to confirm compound identity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
